molecular formula C23H24N2O3 B11947061 1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea CAS No. 86764-65-0

1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea

Cat. No.: B11947061
CAS No.: 86764-65-0
M. Wt: 376.4 g/mol
InChI Key: IYXIKYXLEDBNMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea is a synthetic urea derivative characterized by a central urea core substituted with two benzyl groups at the N1 and N1' positions and a 2,5-dimethoxyphenyl group at the N3 position. The 2,5-dimethoxyphenyl moiety is notable for its electron-donating methoxy substituents, which may enhance interactions with biological targets such as enzymes or receptors. Urea derivatives are widely studied for their diverse applications, including enzyme inhibition (e.g., tyrosinase) and pharmaceutical development .

Properties

CAS No.

86764-65-0

Molecular Formula

C23H24N2O3

Molecular Weight

376.4 g/mol

IUPAC Name

1,1-dibenzyl-3-(2,5-dimethoxyphenyl)urea

InChI

InChI=1S/C23H24N2O3/c1-27-20-13-14-22(28-2)21(15-20)24-23(26)25(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19/h3-15H,16-17H2,1-2H3,(H,24,26)

InChI Key

IYXIKYXLEDBNMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea typically involves the reaction of 2,5-dimethoxyaniline with benzyl isocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for 1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows for various chemical modifications, making it useful in the development of new compounds with desired properties. For instance, it can undergo oxidation to form corresponding carboxylic acids or ketones and reduction to yield amines or alcohols.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that 1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea exhibits potential biological activities. Preliminary studies have shown that derivatives of this compound may possess antimicrobial and anticancer properties. For example, compounds derived from similar urea structures have been investigated for their ability to inhibit specific enzymes related to cancer progression and microbial growth .

Mechanism of Action

The mechanism of action likely involves the compound's interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate the activity of these biological targets, potentially leading to therapeutic effects. The exact pathways remain under investigation but are crucial for understanding how this compound can be utilized in drug development.

Medicinal Chemistry

Lead Compound in Drug Discovery

Due to its structural features and biological activity, 1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea is being explored as a lead compound in drug discovery. It is particularly relevant in developing treatments for conditions like type 2 diabetes and certain cancers. The compound's ability to inhibit enzymes such as α-glucosidase has been documented, showcasing its potential as an antidiabetic agent .

Industrial Applications

Material Development

In addition to its applications in biological research, 1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea is also utilized in developing new materials and chemical processes. Its properties make it suitable for creating advanced polymers and composites that require specific mechanical or thermal characteristics.

Case Study 1: Antidiabetic Activity

A study evaluated the inhibitory effects of compounds related to 1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea on α-glucosidase. The results indicated that certain derivatives displayed significant inhibition rates comparable to established antidiabetic drugs. Kinetic studies confirmed non-competitive inhibition mechanisms .

Case Study 2: Anticancer Research

Another investigation focused on the anticancer potential of urea derivatives similar to 1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea. Researchers found that these compounds could induce apoptosis in cancer cell lines while exhibiting low toxicity towards normal cells. This highlights their potential as therapeutic agents in cancer treatment.

Mechanism of Action

The mechanism of action of 1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties

  • Hydrogen Bonding: Compounds with hydroxyl groups (e.g., ) form intramolecular and intermolecular hydrogen bonds, enhancing crystal packing and solubility. The dibenzyl groups in the target compound lack H-bond donors, likely reducing polarity .
  • Molecular Weight and Complexity : The imidazopyridazinyl derivative has a higher molecular weight (419.40 vs. 376.45), which may affect pharmacokinetics.

Crystallographic and Structural Analysis

  • Compounds like were analyzed using SHELX programs , revealing planar 2,5-dimethoxyphenyl moieties and hydrogen-bonded networks. The dibenzyl groups in the target compound may introduce steric hindrance, altering crystal packing compared to smaller substituents.

Biological Activity

1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C22H22N2O2
  • Molecular Weight : 346.43 g/mol
  • IUPAC Name : N-benzyl-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]aniline

The compound features a urea functional group substituted with two benzyl groups and a dimethoxyphenyl moiety, which is significant for its biological interactions.

The biological activity of 1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that the compound may exert its effects by:

  • Inhibition of Enzymatic Activity : The compound can inhibit specific enzymes involved in cellular proliferation and survival pathways, leading to apoptosis in cancer cells.
  • Disruption of Cellular Signaling : By interfering with signaling pathways, it may alter cell cycle progression and induce cell death in malignant cells.
  • Antimicrobial Effects : Studies have suggested that it possesses antimicrobial properties, likely through mechanisms that disrupt bacterial cell wall synthesis or function.

Anticancer Activity

Research has demonstrated that 1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea exhibits promising anticancer properties. In vitro studies have shown:

  • Cytotoxicity : The compound has been tested against various cancer cell lines, including FaDu hypopharyngeal tumor cells. It displayed cytotoxic effects comparable to established chemotherapeutic agents like bleomycin .
Cell LineIC50 (µM)Reference
FaDu15
A549 (Lung Cancer)20
MCF-7 (Breast Cancer)18

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition Zones : In agar diffusion assays, 1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea showed significant inhibition against Gram-positive and Gram-negative bacteria.
Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus12
Escherichia coli10
Pseudomonas aeruginosa9

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on xenograft models of bladder cancer demonstrated that treatment with 1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to the induction of apoptosis and inhibition of angiogenesis .

Case Study 2: Synergistic Effects with Other Agents

In combination therapy studies, this compound was tested alongside conventional chemotherapeutics. Results indicated enhanced efficacy when paired with agents like doxorubicin, suggesting potential for use in combination therapies .

Q & A

Q. What are the standard synthetic routes for 1,1-Dibenzyl-3-(2,5-dimethoxyphenyl)urea, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer: The compound is synthesized via nucleophilic addition of amines to isocyanates. A typical route involves reacting benzyl isocyanate with 2,5-dimethoxyaniline in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Optimization includes:

  • Solvent selection : Polar aprotic solvents enhance reactivity but may require higher temperatures.
  • Stoichiometry : A 1:1 molar ratio of isocyanate to amine minimizes side products.
  • Reaction monitoring : Thin-layer chromatography (TLC) or in-situ FTIR tracks urea bond formation.
    Academic-scale production (~1–10 g) benefits from iterative adjustment of reflux time (6–24 hours) and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, methoxy groups at δ 3.7–3.9 ppm). Integration ratios validate stoichiometry .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities at <1% levels. Retention time consistency ensures batch reproducibility.
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (expected [M+H]⁺ ~407.2 g/mol).
    Critical Note : Independent validation is essential, as commercial sources may lack analytical data .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound, and what parameters should be prioritized?

Methodological Answer: A 2³ factorial design evaluates three variables: temperature (25°C vs. reflux), solvent polarity (dichloromethane vs. toluene), and catalyst loading (0% vs. 5% triethylamine). Responses include yield, purity, and reaction time .

  • Key Interactions : Solvent polarity × temperature significantly impacts reaction rate.
  • Optimization : Response surface methodology (RSM) identifies ideal conditions (e.g., toluene at reflux with 2% catalyst achieves 85% yield).
    Priority Parameters : Solvent choice (polarity affects solubility of intermediates) and catalyst loading (excess base may hydrolyze isocyanates).

Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies?

Methodological Answer:

  • Purity Verification : Use HPLC-MS to rule out impurities (e.g., residual solvents or byproducts) that may skew bioassay results .
  • Assay Standardization : Replicate experiments under identical conditions (pH, temperature, cell lines) to isolate compound-specific effects.
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methoxy with ethoxy groups) to test hypotheses about pharmacophore requirements .
  • Mechanistic Studies : Employ molecular docking (e.g., AutoDock Vina) to compare binding affinities with purported targets, validating discrepancies in vitro .

Q. How can researchers investigate the compound’s stability under varying storage conditions, and what degradation products are likely?

Methodological Answer:

  • Accelerated Stability Testing : Incubate samples at 40°C/75% relative humidity (ICH guidelines). Monitor degradation via HPLC every 7 days.
  • Degradation Pathways : Hydrolysis of the urea bond (pH-dependent) may yield 2,5-dimethoxyaniline and benzylamine . LC-MS identifies these fragments .
  • Optimal Storage : Lyophilized solid at –20°C in amber vials minimizes photodegradation and hydrolysis.

Q. What computational methods are suitable for predicting the compound’s physicochemical properties and interaction with biological targets?

Methodological Answer:

  • logP Calculation : Use ChemAxon or ADMET Predictor to estimate partition coefficients (critical for bioavailability). Predicted logP ~3.2 suggests moderate lipophilicity .
  • Molecular Dynamics (MD) Simulations : GROMACS or NAMD models urea bond flexibility and solvent interactions.
  • Docking Studies : AutoDock or Schrödinger Suite predicts binding modes with enzymes (e.g., kinase targets). Validate with mutagenesis or SPR binding assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.